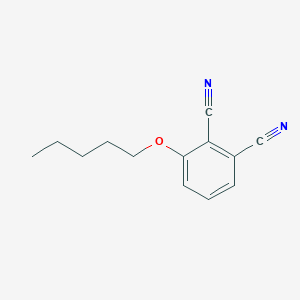

3-(Pentyloxy)benzene-1,2-dicarbonitrile

Description

3-(Pentyloxy)benzene-1,2-dicarbonitrile (C₁₃H₁₄N₂O) is a substituted benzene-1,2-dicarbonitrile derivative featuring a pentyloxy (-O-C₅H₁₁) group at the 3-position of the aromatic ring. This compound belongs to a class of dicyanobenzenes extensively studied for their utility as precursors to phthalocyanines—macrocyclic compounds with applications in organic electronics, photodynamic therapy, catalysis, and nonlinear optics (NLO) . The pentyloxy substituent enhances solubility in organic solvents, facilitating solution-based processing for materials synthesis.

Properties

CAS No. |

212136-72-6 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

3-pentoxybenzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C13H14N2O/c1-2-3-4-8-16-13-7-5-6-11(9-14)12(13)10-15/h5-7H,2-4,8H2,1H3 |

InChI Key |

XEVVFPBOPICHBF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentyloxy)benzene-1,2-dicarbonitrile typically involves the alkylation of 3-hydroxybenzene-1,2-dicarbonitrile with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of 3-(Pentyloxy)benzene-1,2-dicarbonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pentyloxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction of the cyano groups can yield primary amines.

Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 3-(Pentyloxy)benzaldehyde or 3-(Pentyloxy)benzoic acid.

Reduction: Formation of 3-(Pentyloxy)benzene-1,2-diamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 3-(Pentyloxy)benzene-1,2-dicarbonitrile is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets can be studied to identify new therapeutic agents.

Industry: In the industrial sector, 3-(Pentyloxy)benzene-1,2-dicarbonitrile can be used in the production of advanced materials, such as polymers and coatings. Its properties can be tailored to meet specific requirements for various applications.

Mechanism of Action

The mechanism of action of 3-(Pentyloxy)benzene-1,2-dicarbonitrile and its derivatives involves interactions with molecular targets through various pathways. The cyano groups can participate in hydrogen bonding and dipole-dipole interactions, while the pentyloxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the compound’s biological activity and its ability to interact with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Crystal Packing: Linear substituents (e.g., propargyloxy) promote planar molecular arrangements and hydrogen-bonded networks , while bulky groups (e.g., 2-methoxyphenoxy) introduce steric effects, leading to non-planar structures .

- Electron-Withdrawing vs. Donor Groups: Electron-withdrawing substituents (e.g., sulfanyl) enhance charge-transfer properties in NLO applications , whereas alkoxy groups (electron-donating) improve solubility but may reduce thermal stability .

Physicochemical and Functional Properties

Thermal Stability

Solubility and Processability

- 3-(Pentyloxy)benzene-1,2-dicarbonitrile: The pentyloxy group increases lipophilicity, enhancing solubility in nonpolar solvents (e.g., toluene, chloroform), which is advantageous for solution-processed device fabrication.

- 3-(Prop-2-yn-1-yloxy) Derivative: Limited solubility due to the propargyl group’s rigidity but useful in crystal engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.